3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C10H19NO2S This compound features a tetrahydrothiophene ring substituted with an aminocyclohexyl group and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an aminocyclohexyl derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminocyclohexyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, facilitating reactions with nucleophiles. The aminocyclohexyl group may interact with biological receptors, influencing cellular processes. The compound’s overall activity is determined by its ability to modulate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A simpler analog without the aminocyclohexyl and sulfone groups.
Thiophene: An unsaturated analog with a similar sulfur-containing ring structure.
Sulfolane: A related sulfone compound with different substituents.
Uniqueness
3-(1-Aminocyclohexyl)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, an aminocyclohexyl group, and a sulfone functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H19NO2S |
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Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H19NO2S/c11-10(5-2-1-3-6-10)9-4-7-14(12,13)8-9/h9H,1-8,11H2 |
InChI Key |
MCGVWOMHRVYIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCS(=O)(=O)C2)N |
Origin of Product |
United States |
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